molecular formula C16H21N3O3 B2893519 7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 896013-69-7

7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2893519
CAS No.: 896013-69-7
M. Wt: 303.362
InChI Key: DQCZGSFCZJUFFG-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Scientific Research Applications

7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for research involving “N-(3-isopropoxypropyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride can yield various pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalyst-free, environmentally benign processes. For example, a one-pot sequential four-component condensation reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 1H-benzo[d]imidazol-2-amine without using a catalyst has been reported to produce similar pyrimidine derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

7-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)22-8-4-7-17-15(20)13-9-18-14-6-5-12(3)10-19(14)16(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCZGSFCZJUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NCCCOC(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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